molecular formula C20H38O9 B10758337 Octyl 3-Deoxy-2-O-(6-Deoxy-Alpha-L-Galactopyranosyl)-Beta-D-Xylo-Hexopyranoside

Octyl 3-Deoxy-2-O-(6-Deoxy-Alpha-L-Galactopyranosyl)-Beta-D-Xylo-Hexopyranoside

Cat. No.: B10758337
M. Wt: 422.5 g/mol
InChI Key: FBVFDKBCZLMLQT-PPCMOIRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside is a complex carbohydrate derivative. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is notable for its unique structure, which includes both alpha-L-galactopyranosyl and beta-D-xylo-hexopyranoside units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside typically involves multiple steps. The process begins with the preparation of the sugar moieties, followed by their coupling to form the glycosidic bond. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes like glycosyltransferases .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes on a larger scale. The use of biocatalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

    Reduction: This can affect the glycosidic bond or other functional groups.

    Substitution: This can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside has several scientific research applications:

Mechanism of Action

The mechanism by which octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside exerts its effects involves its interaction with specific molecular targets. For example, as a substrate for glycosyltransferases, it binds to the active site of the enzyme, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial for the biosynthesis of complex carbohydrates and glycoproteins .

Comparison with Similar Compounds

Similar Compounds

  • Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylo-hexopyranoside
  • Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-glucopyranosyl)-beta-D-xylo-hexopyranoside

Uniqueness

Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside is unique due to its specific sugar moieties and glycosidic bond configuration. This uniqueness influences its reactivity and interactions with enzymes, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H38O9

Molecular Weight

422.5 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C20H38O9/c1-3-4-5-6-7-8-9-26-19-14(10-13(22)15(11-21)29-19)28-20-18(25)17(24)16(23)12(2)27-20/h12-25H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18-,19+,20-/m0/s1

InChI Key

FBVFDKBCZLMLQT-PPCMOIRNSA-N

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)O)O)O

Canonical SMILES

CCCCCCCCOC1C(CC(C(O1)CO)O)OC2C(C(C(C(O2)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.